1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea
Description
Properties
IUPAC Name |
1-phenyl-3-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O/c24-17(21-14-6-2-1-3-7-14)19-9-8-18-16-12-15(13-20-22-16)23-10-4-5-11-23/h1-3,6-7,12-13H,4-5,8-11H2,(H,18,22)(H2,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHFVSAYFASWAAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridazine ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the pyrrolidine ring: This step often involves the use of pyrrolidine derivatives and suitable catalysts to ensure the correct stereochemistry.
Coupling with phenyl and urea groups: The final steps involve coupling reactions to attach the phenyl and urea moieties, often using reagents like phenyl isocyanate and appropriate solvents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl or pyridazine rings, using halogenating agents or nucleophiles.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures to ensure selective transformations.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of compounds related to 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea. A notable study synthesized a series of urea derivatives and tested their antiproliferative activities against the National Cancer Institute (NCI)-60 human cancer cell lines. The results indicated that certain derivatives exhibited broad-spectrum antiproliferative activity, particularly those with specific substituents on the phenyl ring, which enhanced their efficacy against various cancer types, including melanoma and renal cancers .
| Compound | Cancer Type | Mean Growth Inhibition (%) |
|---|---|---|
| 5a | Melanoma | High |
| 5d | Renal | Moderate |
| 5e | Breast | High |
Antimicrobial Properties
In addition to anticancer applications, derivatives of this compound have shown promising antimicrobial properties. A study highlighted the synthesis of new compounds that demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The evaluation was performed using disc diffusion methods, revealing that several derivatives had potent antimicrobial effects .
Case Study 1: Anticancer Efficacy
A research team synthesized a new class of urea derivatives based on the structure of 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea. They tested these compounds against a panel of cancer cell lines and found that certain derivatives significantly inhibited cell growth at concentrations as low as 10 µM. The study concluded that structural modifications could lead to enhanced anticancer activity, providing a pathway for developing new cancer therapeutics .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of urea derivatives related to this compound. The study reported that specific substitutions on the pyridazinyl ring improved the antimicrobial efficacy against both bacterial and fungal pathogens. These findings suggest potential applications in treating infections where conventional antibiotics may fail .
Mechanism of Action
The mechanism of action of 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine and pyridazine rings play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. Pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Aryl Substituent Variations
- Target vs. The pyridin-3-yl group in the analog replaces pyrrolidin-1-yl, increasing aromaticity and π-stacking capacity but reducing basicity.
- Target vs. 3,5-Dimethoxyphenyl Analog : Methoxy groups improve solubility via hydrogen bonding but may reduce membrane permeability due to increased polarity. The dimethoxy substitution is common in kinase inhibitors (e.g., PKC modulators).
- Target vs. 5-Chloro-2-methoxyphenyl Analog : The chloro-methoxy combination balances lipophilicity (Cl) and solubility (OCH₃), a strategy used to optimize pharmacokinetics in CNS-targeted drugs.
Heterocyclic Core Modifications
Linker and Urea Modifications
- The ethylamino linker is conserved across all analogs, suggesting its critical role in maintaining spatial orientation between the aryl and heterocyclic moieties. The trifluoroethyl chain in introduces steric bulk and fluorophilic properties, often leveraged in protease inhibitors.
Physicochemical and Drug-Likeness Metrics
- logP Predictions: The target’s logP is estimated to be ~2.5 (moderate lipophilicity), whereas analogs with halogens (Cl, F) or trifluoroethyl groups () exhibit higher logP (3.0–4.5), favoring blood-brain barrier penetration.
Biological Activity
1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a pyrrolidine ring, a pyridazine ring, and a phenylurea moiety. This compound is being investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular structure of 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea can be represented as follows:
This compound features:
- Pyrrolidine ring : Known for its ability to interact with various enzymes and proteins.
- Pyridazine ring : Implicated in several biological activities.
- Urea moiety : Often associated with pharmacological effects.
Antimicrobial Activity
Compounds similar to 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea have shown significant antimicrobial properties. In studies, related pyridazine derivatives exhibited moderate antimicrobial activity against various strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 250 μg/mL .
Anticancer Potential
The anticancer activity of similar compounds has been explored extensively. For instance, pyridazine derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that modifications in the structure can lead to enhanced potency against specific cancer types .
Anti-inflammatory Effects
Research indicates that derivatives of this compound may possess anti-inflammatory properties. For example, certain urea-based compounds have been shown to inhibit pro-inflammatory cytokines in cell lines, suggesting a potential role in treating inflammatory diseases .
The biological mechanisms through which 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea exerts its effects are still under investigation. However, it is hypothesized that the interaction of the pyrrolidine and pyridazine rings with key biological targets such as enzymes involved in signal transduction pathways plays a crucial role.
Case Studies
Q & A
Q. What are the standard synthetic protocols for 1-Phenyl-3-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)urea, and how are reaction conditions optimized to maximize purity and yield?
- Methodological Answer : Synthesis typically involves coupling aryl isocyanates with amines or multi-step routes starting from pyridazine and pyrrolidine precursors. Critical parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, while ethanol improves solubility of urea products .
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
- Purification : Column chromatography or recrystallization from EtOH/AcOH mixtures ensures high purity (>95%) .
- Monitoring : Thin-layer chromatography (TLC) and NMR track intermediate formation .
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Solvent | DMF or ethanol | Enhances solubility/kinetics |
| Temperature | 60–80°C | Reduces side reactions |
| Reaction Time | 2–6 hours | Ensures completion |
Q. Which analytical techniques are essential for confirming the molecular structure and purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry of the urea core and substituents (e.g., pyrrolidine N-methyl groups) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H] peaks) .
- Infrared (IR) Spectroscopy : Identifies urea carbonyl stretches (~1640–1680 cm) and amine/pyridazine vibrations .
- HPLC : Quantifies purity (>95%) and detects polar impurities .
Advanced Research Questions
Q. How can researchers investigate the structure-activity relationship (SAR) of this urea derivative to enhance its biological efficacy?
- Methodological Answer :
- Systematic Substituent Variation : Modify the phenyl ring (e.g., electron-withdrawing groups) or pyrrolidine moiety to assess impact on target binding .
- Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with enzymes (e.g., kinases) based on 3D conformation .
- Biological Assays : Test analogs against disease-relevant targets (e.g., anti-inflammatory cytokines) using dose-response curves (IC) .
Q. Table 2: Key SAR Modifications
| Modification Site | Functional Impact | Reference |
|---|---|---|
| Phenyl Ring (C-1) | Electron density affects H-bonding | |
| Pyrrolidine (N-position) | Alters steric bulk and solubility |
Q. What experimental approaches are recommended to address discrepancies in reported IC values across enzymatic assays?
- Methodological Answer :
- Assay Standardization : Use consistent buffer conditions (pH 7.4, 25°C) and enzyme concentrations to minimize variability .
- Orthogonal Validation : Pair colorimetric assays (e.g., ADP-Glo™ kinase assay) with surface plasmon resonance (SPR) for real-time binding kinetics .
- Data Normalization : Include reference inhibitors (e.g., staurosporine) to calibrate activity across labs .
Q. What computational strategies are recommended for predicting the binding modes of this compound with potential enzymatic targets?
- Methodological Answer :
- Molecular Docking : Employ Glide or GOLD to model interactions with kinase ATP-binding pockets, prioritizing hydrogen bonds with urea carbonyl .
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein complexes (100 ns trajectories) to assess stability of binding poses .
- Free Energy Calculations : Use MM-GBSA to rank binding affinities of analogs .
Contradictory Data Analysis
Q. How should researchers resolve conflicting data on the compound’s selectivity for kinase isoforms?
- Methodological Answer :
- Kinome-wide Profiling : Use panels like KinomeScan® to assess off-target effects across 400+ kinases .
- Crystallography : Resolve co-crystal structures to identify isoform-specific binding interactions (e.g., gatekeeper residue variations) .
- Statistical Analysis : Apply Bland-Altman plots to evaluate inter-study variability in IC measurements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
